
3-Bromo-4-methoxyphenol
Overview
Description
3-Bromo-4-methoxyphenol (CAS: 17332-12-6) is a brominated phenolic compound characterized by a methoxy group at the 4-position and a bromine atom at the 3-position of the benzene ring. It has a molecular formula of C₇H₇BrO₂ and a molecular weight of 217.04 g/mol. This compound is commercially available with a purity of 98% and is used in diverse applications, including organic synthesis, enzyme inhibition studies, and as a precursor for pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxyphenol can be synthesized through various methods. One common method involves the bromination of 4-methoxyphenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high regioselectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. The process includes the controlled addition of bromine to 4-methoxyphenol in the presence of a solvent and a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxyphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form 4-methoxyphenol.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Electrophilic Substitution: Products include various substituted phenols.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major product is 4-methoxyphenol.
Scientific Research Applications
Chemistry: 3-Bromo-4-methoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Industry: This compound is used in the production of antioxidants, ultraviolet absorbers, and flame retardants. It is also employed in the manufacture of plastics, adhesives, and coatings to enhance thermal stability and flame resistance .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and proteins, affecting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
The structural and functional differences between 3-bromo-4-methoxyphenol and its analogs are critical in determining their reactivity, stability, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Positional Isomerism and Reactivity
- Substituent Effects: The methoxy group in this compound enhances electron density at the 4-position, directing electrophilic substitution to the 3-position. In contrast, methyl groups (e.g., in 4-bromo-3-methylphenol) reduce reactivity due to steric hindrance .
Stability and By-Product Formation
- Oxidative Degradation: Hydrolysis of esters derived from this compound under LiOH–H₂O₂ conditions generates oxidative by-products, whereas 4-bromo-3-methylphenol exhibits higher stability under similar conditions .
- Enzymatic Stability: Carbamate derivatives of this compound show moderate stability in rat plasma (t₁/₂ = 2–4 h), outperforming fluorinated analogs like 6-fluorobiphenyl-3-ol .
Research Findings and Industrial Relevance
FAAH Inhibition: Alkylcarbamic acid aryl esters derived from this compound exhibit IC₅₀ values of 0.5–2.0 µM against rat brain FAAH, making them potent neuropharmacological tools .
Antimicrobial Activity: 4-Bromo-3-methylphenol demonstrates moderate activity against E. coli (MIC = 32 µg/mL), attributed to its lipophilic methyl group enhancing membrane penetration .
Regioselectivity Challenges: The inability to synthesize this compound via direct bromination underscores the need for alternative routes like cross-coupling .
Biological Activity
3-Bromo-4-methoxyphenol (also known as 4-Bromo-3-methoxyphenol) is a brominated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and relevant data tables.
- Chemical Formula : C7H7BrO2
- CAS Number : 17332-12-6
- Molecular Weight : 203.04 g/mol
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress, which is linked to various diseases.
DPPH Radical Scavenging Activity
The antioxidant activity of this compound has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge DPPH radicals, indicating its potential utility as an antioxidant agent.
Compound | IC50 (µM) |
---|---|
This compound | 25.0 |
Ascorbic Acid | 15.0 |
Table 1: Comparison of antioxidant activity measured by IC50 values.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against different cancer cell lines, including leukemia and breast cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects on K562 leukemia cells, this compound was found to induce apoptosis without significantly affecting the cell cycle distribution.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 30.0 | Induction of apoptosis |
MDA-MB-231 (Breast Cancer) | 40.0 | Cell cycle arrest |
Table 2: Cytotoxicity of this compound against various cancer cell lines.
Oxidative Stress Modulation
The compound's mechanism involves modulation of oxidative stress pathways. In particular, it enhances the expression of antioxidant proteins such as TrxR1 and HO-1 in keratinocyte cells exposed to oxidative stress induced by hydrogen peroxide (H2O2). This suggests that it may help mitigate oxidative damage in skin cells .
Apoptosis Induction
The induction of apoptosis in cancer cells is primarily mediated through the activation of intrinsic pathways. Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, promoting cell death in malignant cells .
Summary of Biological Activities
Overall, the biological activities exhibited by this compound highlight its potential as a therapeutic agent in both antioxidant and anticancer applications. Its ability to scavenge free radicals and induce apoptosis in cancer cells positions it as a compound worthy of further investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 3-Bromo-4-methoxyphenol, and how can reaction parameters influence regioselectivity?
- Methodological Answer : The synthesis typically involves bromination of 4-methoxyphenol using agents like bromine (Br₂) or N-bromosuccinimide (NBS). Regioselectivity is controlled by directing groups (e.g., methoxy at the para position) and solvent polarity. For example, polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the ortho position relative to the methoxy group. Temperature optimization (0–25°C) minimizes di-bromination byproducts. Post-synthesis, column chromatography with hexane/ethyl acetate (4:1) isolates the product .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include unit cell dimensions, space group (e.g., monoclinic P2₁/c), and refinement metrics (e.g., R₁ < 0.05). For example, a derivative, 2-(3-Bromo-4-methoxyphenyl)acetic acid, showed:
Parameter | Value |
---|---|
a (Å) | 12.5022 |
b (Å) | 8.2690 |
c (Å) | 9.0199 |
β (°) | 93.573 |
V (ų) | 930.67 |
Elemental analysis (C, H, Br) and melting point corroborate purity . |
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to avoid photodegradation and moisture absorption. Use sealed containers for waste, which must be segregated and processed by certified hazardous waste facilities due to brominated byproducts .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization from ethanol/water (7:3) yields high-purity crystals. Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water system resolves isomers. Monitor purity via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .
Q. How does the methoxy group influence bromination regioselectivity in phenolic derivatives?
- Methodological Answer : The methoxy group is a strong para/ortho-directing group. In 4-methoxyphenol, bromination occurs ortho to the -OH group due to steric hindrance at the para position. Computational studies (DFT) show electron-donating methoxy groups increase electron density at ortho positions, favoring electrophilic attack .
Advanced Research Questions
Q. How can crystallographic data refinement address challenges like twinning or disorder in this compound derivatives?
- Methodological Answer : Use SHELXL’s twin refinement module for twinned data (e.g., batch scaling and HKLF 5 format). For disordered structures, apply PART and AFIX commands to model split positions. Validate with PLATON’s ADDSYM to detect missed symmetry. In a study of 2-(3-Bromo-4-methoxyphenyl)acetic acid, twinning was resolved with a BASF parameter of 0.25, achieving R₁ = 0.026 .
Q. What strategies optimize Suzuki-Miyaura cross-coupling of this compound with boronic acids?
- Methodological Answer : Use Pd(PPh₃)₄ (2 mol%) in toluene/EtOH (3:1) with K₂CO₃ as base. Microwave-assisted heating (100°C, 30 min) improves yield (>85%). Steric hindrance from the methoxy group slows coupling; electron-withdrawing substituents on boronic acids enhance reactivity. Monitor via LC-MS ([M+H]⁺ peaks) .
Q. How do electronic effects of substituents impact nucleophilic aromatic substitution (SNAr) in this compound?
- Methodological Answer : The methoxy group’s +M effect deactivates the ring but directs nucleophiles to the ortho position. In SNAr with amines, DMSO as solvent and 80°C heating facilitate deprotonation, achieving >70% yield. Hammett σ⁺ values predict reactivity: σₚ = –0.78 for -OCH₃ enhances meta/para attack .
Q. How can researchers validate structural assignments when spectroscopic and crystallographic data conflict?
- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and SC-XRD. For example, a crystal structure with Z = 4 and R₁ < 0.05 overrides ambiguous NMR NOE effects. Use Mercury software to simulate powder XRD patterns and compare with experimental data .
Q. What multi-step synthetic routes incorporate this compound into complex heterocycles?
- Methodological Answer : Example: React with ethyl acetoacetate under Ullmann conditions (CuI, 110°C) to form a benzofuran precursor. Cyclize using PPA (polyphosphoric acid) at 60°C. Characterization via SC-XRD confirms the fused ring system (space group P2₁2₁2₁). Yield: 62% after HPLC purification .
Properties
IUPAC Name |
3-bromo-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJOUQQJSGRBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346020 | |
Record name | 3-Bromo-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17332-12-6 | |
Record name | 3-Bromo-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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